molecular formula C14H17N3O2 B4324538 N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B4324538
M. Wt: 259.30 g/mol
InChI Key: UTFXJGPXCDFOHB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as EDPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of pyrazole carboxamides and has been found to possess a range of interesting biological properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. In oncology, this compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site of the enzyme. CDKs are key regulators of the cell cycle and their dysregulation is a hallmark of cancer. In neurology, this compound has been found to reduce oxidative stress and inflammation by modulating the activity of various enzymes such as superoxide dismutase and cyclooxygenase-2.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In oncology, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs. In neurology, this compound has been found to reduce oxidative stress and inflammation in the brain by modulating the activity of various enzymes. Inflammation is also a key factor in the pathogenesis of various diseases such as arthritis and inflammatory bowel disease. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable molecule and can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and its mechanism of action is well understood. However, there are also some limitations associated with this compound. It is a relatively new molecule and its long-term safety profile is not fully understood. It may also exhibit off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. In oncology, further studies are needed to evaluate the efficacy of this compound in vivo and its potential for combination therapy with other anticancer drugs. In neurology, further studies are needed to evaluate the potential of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inflammation is also a key factor in the pathogenesis of various diseases such as arthritis and inflammatory bowel disease. Further studies are needed to evaluate the potential of this compound for the treatment of these diseases.

Scientific Research Applications

N-(2-ethoxyphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and inflammation. In oncology, this compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. In neurology, this compound has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Inflammation is also a key factor in the pathogenesis of various diseases such as arthritis and inflammatory bowel disease. This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)16-14(18)11-9-15-17(3)10(11)2/h5-9H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFXJGPXCDFOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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